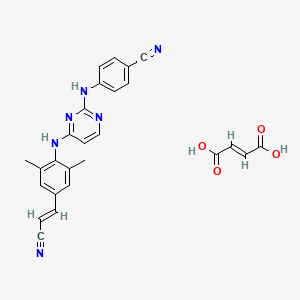![molecular formula C18H22N4O2 B2942253 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-83-0](/img/structure/B2942253.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound that displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication .
Molecular Structure Analysis
The molecular structure of this compound is part of the pyridopyrimidine class of compounds, which are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system . More detailed structural analysis may require specialized software or experimental data.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown to undergo various reactions. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .Applications De Recherche Scientifique
Enaminones as Building Blocks
Enaminones have been synthesized as key intermediates for the creation of substituted pyrazoles, pyridines, triazolopyrimidines, and other derivatives. These compounds have shown promising cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, alongside antimicrobial activities. This highlights their potential as therapeutic agents in cancer treatment and infection control (S. Riyadh, 2011).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, showing significant enzymatic and cellular activity. These compounds have displayed oral antihypertensive activity, indicating their potential in managing blood pressure and related cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating complex molecules that could have various biological applications (M. Khashi, A. Davoodnia, & V. S. Prasada Rao Lingam, 2015).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of pyrazolopyrimidinones have been synthesized and evaluated for their anticancer and 5-lipoxygenase inhibitory activities, further emphasizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation-related disorders (A. Rahmouni et al., 2016).
Selective Human A3 Adenosine Receptor Antagonists
2-Arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as new human A3 adenosine receptor antagonists, showing low nanomolar affinity and high selectivity. These compounds could counteract oxaliplatin-induced apoptosis, suggesting their potential in neuroprotection and treatment of neurotoxicity (L. Squarcialupi et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is believed to be dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and plays a crucial role in the synthesis of pyrimidine and purine, which are essential for the production of RNA and DNA .
Mode of Action
The compound inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is halted, leading to cell death .
Biochemical Pathways
The compound’s action affects the folate metabolic pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of pyrimidine and purine . This disruption leads to a decrease in the production of these nucleotides, thereby halting DNA and RNA synthesis .
Pharmacokinetics
For instance, Palbociclib, a drug with a similar pyridopyrimidine structure, is orally bioavailable and undergoes hepatic metabolism . .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation . By halting the synthesis of RNA and DNA, the compound prevents cell division, leading to cell death . This makes it a potential candidate for use in cancer treatment, where uncontrolled cell growth is a key issue .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have shown inhibitory effects on certain kinases, such as CLK1 and DYRK1A . These interactions could potentially influence various biochemical reactions within the cell.
Cellular Effects
Related compounds have been shown to inhibit certain kinases, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can inhibit CLK1 and DYRK1A kinases , which could potentially lead to changes in gene expression and enzyme activity.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-5-8-19-17-9-12(2)20-18-11-14(21-22(17)18)13-6-7-15(23-3)16(10-13)24-4/h6-7,9-11,19H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSMTYJRCMBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)
![N-(3-Butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2942172.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2942174.png)
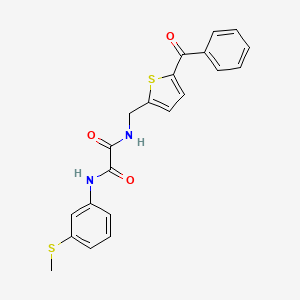
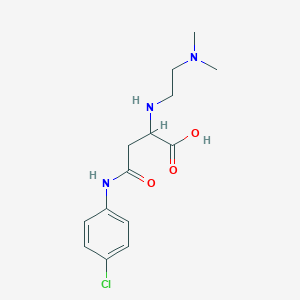

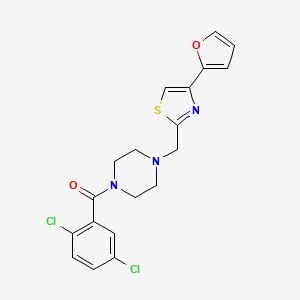
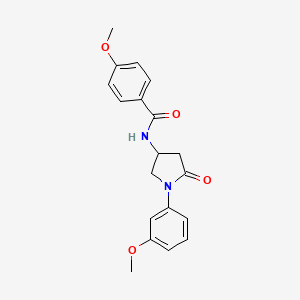
![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)
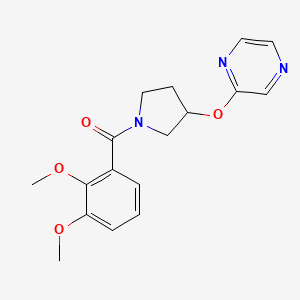

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)
![N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2942191.png)
